3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
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Overview
Description
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorinated phenyl group, and methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the phenyl ring.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine, such as ethylamine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2,4-dihydroxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl-(3-thiophenyl)methanone
- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives
Uniqueness
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3O4 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,16,18,23-25H,3H2,1-2H3,(H,21,26) |
InChI Key |
FZYLCYLVQFOKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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